Receptor Selectivity: PTH (64-84) Does Not Bind the Classical PTH/PTHrP Type 1 Receptor
PTH (64-84) (human), as a C‑terminal fragment, lacks the N‑terminal structural requirements for binding to the classical PTH/PTHrP type 1 receptor [1]. In contrast, the full‑length agonist hPTH(1‑84) binds this receptor with a dissociation constant (Kd) of 2.3 nM and stimulates cAMP production with an EC50 of 0.8 nM [2]. C‑terminal fragments instead interact with a distinct C‑PTH receptor [1].
| Evidence Dimension | Receptor Binding Affinity (Kd) to PTH/PTHrP Type 1 Receptor |
|---|---|
| Target Compound Data | No detectable binding (inferred from class properties of C‑terminal fragments) [1] |
| Comparator Or Baseline | hPTH(1‑84) Kd = 2.3 nM [2] |
| Quantified Difference | Not applicable (qualitative difference) |
| Conditions | LLC‑PK1 cells transfected with human PTH/PTHrP receptor; radioligand: [125I‑Tyr36]chickenPTHrP(1‑36)NH₂ |
Why This Matters
This functional divergence defines the experimental utility of PTH(64‑84) as a negative control for classical receptor‑mediated cAMP signaling or as a probe for the alternative C‑PTH receptor pathway.
- [1] D'Amour P. Circulating PTH molecular forms: what we know and what we don't. Kidney Int Suppl. 2006;(102):S29-S33. View Source
- [2] Olstad OK, Reppe S, Loseth OP, Jemtland R, Gautvik KM. Binding and cyclic AMP stimulation by N-terminally deleted human PTHs (3-84 and 4-84) in a homologous ligand receptor system. J Bone Miner Res. 1997;12(9):1348-1357. View Source
